molecular formula C8H12ClN3O B13320411 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

Cat. No.: B13320411
M. Wt: 201.65 g/mol
InChI Key: WRWCDHUKJKFRRH-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a pyridine-derived compound characterized by a carboxamide group at position 2 and an aminomethyl substituent at position 6 of the pyridine ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-4-2-3-6(5-9)11-7;/h2-4H,5,9H2,1H3,(H,10,12);1H

InChI Key

WRWCDHUKJKFRRH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CN.Cl

Origin of Product

United States

Preparation Methods

Method 1: Aminomethylation and Carboxylation

  • Starting Materials : Pyridine derivatives (e.g., 2-methylpyridine) and aminomethylating agents (e.g., aminomethyl chloride).
  • Reaction Conditions : The reaction typically involves heating the mixture in a solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pressure.
  • Carboxylation Step : The introduction of a carboxamide group can be achieved using carboxylic acids or their derivatives (e.g., acid chlorides).

Method 2: Utilizing Continuous Flow Reactors

  • Advantages : Continuous flow reactors offer improved scalability and efficiency compared to batch processes.
  • Reaction Conditions : Similar to Method 1, but with continuous flow conditions optimized for temperature, pressure, and flow rate.
  • Yield and Purity : Continuous flow systems can enhance yield and purity by maintaining consistent reaction conditions.

Chemical Reactions Involved

The synthesis involves several key chemical reactions:

Reaction Type Reagents Conditions Product
Aminomethylation Pyridine derivative, aminomethylating agent DMF or DCM, 50-100°C Aminomethylpyridine
Carboxylation Aminomethylpyridine, carboxylic acid derivative DMF or DCM, 50-100°C N-Methylpyridine-2-carboxamide
Hydrochloride Formation N-Methylpyridine-2-carboxamide, HCl Water or ethanol, room temperature 6-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

Analysis and Characterization

The synthesized compound can be analyzed using various techniques:

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)

  • Structural Differences: Features a methyl ester at position 3 and a dihydrochloride salt instead of a monohydrochloride.
  • Physicochemical Properties :
    • Higher molecular weight (due to dihydrochloride and ester groups) compared to the target compound.
    • Enhanced aqueous solubility due to the dihydrochloride formulation.

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

  • Structural Differences: Incorporates a pyrrolidinyl group at position 5 and an amino group at position 4.
  • Synthetic Relevance : Demonstrates the versatility of pyridine carboxamides in accommodating bulky substituents for tailored bioactivity .

6-Methylpyridine-2-carbonyl Chloride Hydrochloride (CAS 60373-34-4)

  • Structural Differences : A reactive acyl chloride intermediate with a methyl group at position 5.
  • Functional Role : Used in amide bond formation (e.g., synthesizing carboxamides like the target compound).
  • Reactivity : Less stable than the target compound due to the electrophilic carbonyl chloride group, highlighting the importance of the carboxamide’s stability in final products .

Arbidol Hydrochloride (C22H25BrN2O3S · HCl)

  • Structural Differences : A complex indole derivative with bromo, hydroxy, and ester groups, unlike the simpler pyridine backbone of the target compound.
  • Therapeutic Applications : Used as an antiviral agent, suggesting divergent biological targets compared to pyridine carboxamides. This underscores how ring system variations dictate application scope .

Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Water)
6-(Aminomethyl)-N-methylpyridine-2-carboxamide HCl C8H12ClN3O 201.66 Aminomethyl, carboxamide, HCl High
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl C9H14Cl2N2O2 253.13 Methyl ester, diHCl Very High
6-Methylpyridine-2-carbonyl chloride HCl C7H7Cl2NO 192.04 Carbonyl chloride, HCl Moderate
Arbidol HCl C22H25BrClN2O3S 513.88 Indole, bromo, ester, HCl Moderate

Biological Activity

6-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with specific functional groups that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{13}ClN_{2}O, with a molecular weight of approximately 201.65 g/mol. The compound includes:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Amino group : Positioned at the sixth carbon, contributing to its reactivity.
  • Carboxamide group : Located at the second carbon, enhancing its solubility and potential interactions with biological systems.

This unique structure allows researchers to investigate various modifications to enhance efficacy against specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its binding affinity to various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are critical in cell signaling and metabolism.
  • Antiparasitic Activity : Similar compounds have demonstrated activity against parasitic infections, suggesting that this compound may also possess antiparasitic properties. Studies on related carboxamides have indicated strong antiparasitic effects against Plasmodium falciparum, the causative agent of malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals that variations in substitution patterns significantly affect potency and selectivity:

Compound NameMolecular FormulaKey Features
5-(Aminomethyl)-N-methylpyridine-2-carboxamideC_{10}H_{12}N_{2}OSubstituent at position five
4-(Aminomethyl)-3-fluoro-N-methylpyridine-2-carboxamideC_{10}H_{12}ClF{2}N_{2}OContains a fluorine atom
N-methylpyridine-2-carboxamideC_{8}H_{10}N_{2}OLacks the aminomethyl group

These differences highlight the importance of specific functional groups in modulating the biological activity and therapeutic potential of the compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiparasitic Studies : Research on pyridine derivatives indicates that modifications at specific positions can enhance antiplasmodial activity while minimizing cytotoxicity to human cells . For example, certain derivatives showed IC50 values indicating effective inhibition of P. falciparum growth while maintaining selectivity over human cell lines.
  • Enzyme Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their ability to inhibit enzymes like GSK-3, which plays a role in various diseases including cancer and diabetes. The structure-activity relationship studies revealed that specific substitutions could lead to significant increases in inhibition potency .
  • Pharmacokinetic Profiles : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies suggest that the hydrochloride form enhances solubility, which is beneficial for bioavailability in clinical settings.

Q & A

Basic: What are the optimal synthetic routes for 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyridine core functionalization. A common approach includes:

Core Formation : React 6-chloropyridine-2-carboxylic acid with methylamine under alkaline conditions to form the N-methylamide intermediate .

Aminomethylation : Introduce the aminomethyl group via reductive amination using formaldehyde and ammonium acetate under hydrogenation (e.g., Pd/C catalyst) .

Salt Formation : Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >98% purity .
Key Parameters : Temperature (40–60°C for amidation), pH control (7–9 for reductive amination), and reaction time (12–24 hours) .

Basic: How can researchers confirm the structural integrity of the hydrochloride salt form?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Verify proton environments (e.g., downfield shift of NH at δ 8.2–8.5 ppm due to HCl salt formation) .
  • FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .

Basic: What solubility profiles are critical for in vitro assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility. Use these methods:

  • Gravimetric Analysis : Dissolve 10 mg in 1 mL solvents (water, DMSO, ethanol) at 25°C; filter undissolved material and quantify via UV-Vis (λ = 260 nm) .
  • pH-Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to mimic biological conditions .
    Typical Results : >50 mg/mL in water, <5 mg/mL in non-polar solvents (hexane) due to ionic interactions .

Advanced: How to resolve contradictions in reported β3-adrenergic receptor binding affinities?

Methodological Answer:
Contradictions often arise from assay variability. Address this by:

Standardized Assays : Use HEK-293 cells expressing human β3-AR with cAMP ELISA (IC50 values normalized to isoproterenol controls) .

Enantiomeric Purity : Separate isomers via chiral HPLC (Chiralpak AD-H column) to isolate active enantiomers .

Computational Validation : Perform molecular docking (AutoDock Vina) using β3-AR crystal structures (PDB: 7C7X) to validate binding poses .
Case Study : Discrepancies in EC50 values (0.1–1 µM) were resolved by identifying residual solvent (DMSO >1%) as an assay interferent .

Advanced: What computational strategies predict reactivity for derivatization?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify nucleophilic sites (e.g., amine group with Fukui f⁻ >0.2) .

Reaction Path Sampling : Use Gaussian or ORCA to model SN2 substitution at the aminomethyl group .

Kinetic Studies : Monitor activation energy (ΔG‡) for acylation reactions via Arrhenius plots (UV-Vis or inline IR) .
Example : Methylation at the pyridine nitrogen showed ΔG‡ = 85 kJ/mol, favoring low-temperature conditions (<50°C) .

Advanced: How to optimize reaction conditions for gram-scale synthesis?

Methodological Answer:
Implement quality-by-design (QbD) principles:

DOE Optimization : Vary temperature (30–70°C), catalyst loading (5–20% Pd/C), and stirring rate (200–1000 rpm) using a Taguchi matrix .

Continuous Flow Chemistry : Use microreactors (0.5 mL volume) to enhance mixing and reduce side products (e.g., over-alkylation) .

In-Line Analytics : Integrate PAT tools (Raman spectroscopy) for real-time monitoring of intermediate formation .
Outcome : Achieved 85% yield at 50°C with 10% Pd/C and 500 rpm agitation .

Advanced: How to analyze degradation products under accelerated stability conditions?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and oxidants (H2O2) for 14 days .

LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide at m/z 182.1) using Thermo Q-Exactive Orbitrap .

Mechanistic Studies : Use kinetic modeling (first-order decay) to predict shelf-life (t90 = 18 months at 25°C) .

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